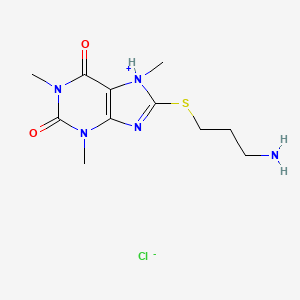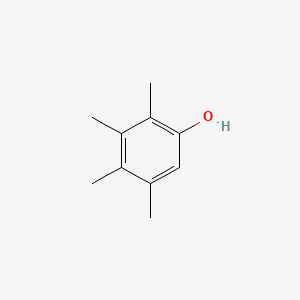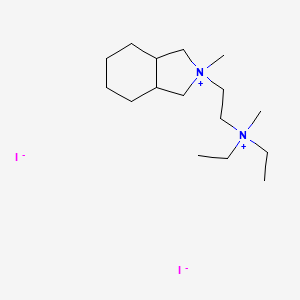![molecular formula C14H18 B13769655 Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene CAS No. 66289-74-5](/img/structure/B13769655.png)
Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene is a complex organic compound with the molecular formula C14H18. It is also known by its systematic name, hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane . This compound is characterized by its unique hexacyclic structure, which makes it an interesting subject of study in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. This intermediate can then undergo further cyclization and hydrogenation to yield the final hexacyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure hydrogenation reactors and specialized catalysts to ensure efficient and high-yield synthesis. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of ketones or alcohols.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of alkanes or alcohols.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogens like chlorine (Cl2) for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alcohols. Substitution reactions can result in halogenated or nitrated derivatives .
Wissenschaftliche Forschungsanwendungen
Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and stability of hexacyclic structures.
Biology: Researchers investigate its potential biological activity and interactions with biomolecules.
Medicine: Studies explore its potential as a scaffold for drug development, particularly in designing molecules with specific biological activities.
Wirkmechanismus
The mechanism by which dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The pathways involved can vary widely, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene include other hexacyclic structures like hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane and its derivatives .
Uniqueness
What sets this compound apart is its specific arrangement of carbon atoms and the resulting stability and reactivity of its hexacyclic structure.
Eigenschaften
CAS-Nummer |
66289-74-5 |
|---|---|
Molekularformel |
C14H18 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane |
InChI |
InChI=1S/C14H18/c1-2-6-3-5(1)9-10(6)12-7-4-8-13(11(7)9)14(8)12/h5-14H,1-4H2 |
InChI-Schlüssel |
YBNSWVHWZLAYSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1C3C2C4C5C3C6C4C6C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13769607.png)




![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769633.png)

![N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride](/img/structure/B13769658.png)


